7-Bromo-1,5-naphthyridin-4-ol
Overview
Description
7-Bromo-1,5-naphthyridin-4-ol is a chemical compound with the molecular formula C8H5BrN2O and a molecular weight of 225.04 g/mol.
Mechanism of Action
Target of Action
It’s worth noting that 1,5-naphthyridine derivatives, which include 7-bromo-1,5-naphthyridin-4-ol, have shown significant importance in the field of medicinal chemistry due to their wide variety of biological activities .
Mode of Action
It’s known that alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .
Biochemical Pathways
1,5-naphthyridines have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
It’s known that 1,5-naphthyridines exhibit a great variety of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1,5-naphthyridin-4-ol typically involves the formation of the second pyridine ring and subsequent decarboxylation. This process can be performed by prolonged refluxing in concentrated hydrobromic acid . Another method involves the reaction of 7-bromo[1,5]naphthyridin-4-ol with fuming nitric acid under reflux conditions for 3 hours, followed by cooling, neutralization, and filtration to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1,5-naphthyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bromine or hydroxyl groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridines, which can have different functional groups replacing the bromine atom or modifying the hydroxyl group .
Scientific Research Applications
7-Bromo-1,5-naphthyridin-4-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.
Medicine: Research has indicated its potential use in treating malignant diseases due to its inhibitory activities toward certain kinases.
Industry: It is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: A parent compound with similar structural features.
7-Aryl-1,5-naphthyridin-4-ylureas: Compounds with excellent inhibitory activities toward Aurora kinases.
7H-Indeno[2,1-c][1,5]naphthyridines: Compounds with inhibitory effects against TopI mediated relaxation.
Uniqueness
7-Bromo-1,5-naphthyridin-4-ol is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties
Biological Activity
7-Bromo-1,5-naphthyridin-4-ol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound belongs to the class of 1,5-naphthyridines, which are characterized by their bicyclic structure. The presence of the bromine atom at the 7-position enhances its reactivity and biological activity compared to other naphthyridine derivatives.
Target of Action
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to exhibit inhibitory effects on specific kinases involved in cancer progression, suggesting its potential as an anti-cancer agent .
Mode of Action
The compound acts through several biochemical pathways:
- Kinase Inhibition : It inhibits kinase activity, which is crucial for cell signaling and proliferation. This inhibition can lead to reduced tumor growth and metastasis.
- Cellular Signaling Modulation : The compound may influence signaling pathways related to apoptosis and cell cycle regulation, enhancing its therapeutic efficacy against malignant diseases .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by activating pro-apoptotic factors and inhibiting anti-apoptotic proteins .
Table 1: Summary of Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical) | 10 | Induction of apoptosis |
MCF-7 (Breast) | 12 | Inhibition of proliferation |
A549 (Lung) | 15 | Cell cycle arrest |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. Its effectiveness has been evaluated against bacterial strains and parasites, showing promising results in inhibiting their growth .
Table 2: Antimicrobial Activity Profile
Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
---|---|---|
E. coli | 50 µg/mL | Bacteriostatic |
S. aureus | 30 µg/mL | Bactericidal |
Leishmania spp. | 25 µg/mL | Antiparasitic |
Case Studies
Several studies have explored the efficacy of this compound in vivo:
- Leishmaniasis Treatment : A study demonstrated that this compound significantly reduced parasite load in infected mice when administered intraperitoneally. The results indicated a substantial reduction in Leishman Donovan units post-treatment, showcasing its potential as an antiparasitic agent .
- Antimalarial Activity : Another investigation reported the synthesis of Mannich bases derived from naphthyridine compounds, including this compound, which exhibited notable antimalarial activity in both in vitro and in vivo models .
Properties
IUPAC Name |
7-bromo-1H-1,5-naphthyridin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-5-3-6-8(11-4-5)7(12)1-2-10-6/h1-4H,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJDSGQWBGLNRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)N=CC(=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101308349 | |
Record name | 7-Bromo-1,5-naphthyridin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101308349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97267-60-2 | |
Record name | 7-Bromo-1,5-naphthyridin-4-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97267-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-1,5-naphthyridin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101308349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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